N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA
Description
N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a furan ring, a pyrazole moiety, and a carbamothioyl group. The presence of bromine and chlorine atoms further adds to its chemical reactivity and potential utility in different reactions.
Properties
Molecular Formula |
C17H14BrClN4O2S |
|---|---|
Molecular Weight |
453.7g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)carbamothioyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-10-2-4-14(13(18)6-10)21-17(26)22-16(24)15-5-3-12(25-15)9-23-8-11(19)7-20-23/h2-8H,9H2,1H3,(H2,21,22,24,26) |
InChI Key |
KTAFZKZKSARATN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are crucial to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-2-carboxamide derivatives, pyrazole-containing molecules, and carbamothioyl-substituted compounds. Examples include:
- N-[(2-chloro-4-methylphenyl)carbamothioyl]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- N-[(2-bromo-4-methylphenyl)carbamothioyl]-5-[(4-methyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide .
Uniqueness
The presence of both bromine and chlorine atoms, along with the furan and pyrazole moieties, makes it a versatile compound for various scientific investigations .
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